molecular formula C11H13FSi B161052 (4-Fluorophenylethynyl)trimethylsilane CAS No. 130995-12-9

(4-Fluorophenylethynyl)trimethylsilane

Cat. No. B161052
M. Wt: 192.3 g/mol
InChI Key: ZRXYWQKYSSVZNJ-UHFFFAOYSA-N
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Description

“(4-Fluorophenylethynyl)trimethylsilane” is an organic compound with the molecular formula C11H13FSi . It is a colorless liquid and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “(4-Fluorophenylethynyl)trimethylsilane” consists of a fluorophenyl group attached to a trimethylsilane group via an ethynyl linkage . The exact mass of the molecule is 192.07705511 g/mol .


Physical And Chemical Properties Analysis

“(4-Fluorophenylethynyl)trimethylsilane” has a molecular weight of 192.30 g/mol . It has a density of 0.948 g/mL at 25 °C (lit.) . The boiling point is 40 °C at 0.1 mmHg (lit.) , and the refractive index is n20/D 1.5090 (lit.) .

Scientific Research Applications

Dielectric Thin Film Deposition

(4-Fluorophenylethynyl)trimethylsilane and similar compounds have been utilized in the deposition of dielectric thin films using standard PECVD (Plasma Enhanced Chemical Vapor Deposition) systems. This process is significant in the creation of both standard and reduced permittivity dielectrics, including amorphous hydrogenated silicon carbide and its oxides, which are vital in advanced device multilevel metal interconnection schemes (Loboda, 1999).

Interference with Ortho Deprotonation

In the realm of organic chemistry, (4-Fluorophenylethynyl)trimethylsilane shows unique reactivity due to the presence of the bulky silyl substituent. This substituent impedes neighboring halogens during base attacks, affecting the reactivity of compounds like (2-Fluorophenyl)trimethylsilane and (2-chlorophenyl)trimethylsilane. These effects are crucial in understanding the kinetics and mechanisms of such reactions (Heiss, Marzi, Mongin, & Schlosser, 2007).

Nucleophilic Addition Reactions

(Phenylethynyl)trimethylsilane, a related compound, undergoes nucleophilic addition to carbonyl compounds in the presence of fluoride anions, leading to silylated propargyl alcohol derivatives. This reaction highlights the reactivity of alkynyltrimethylsilanes under specific conditions, contributing significantly to the understanding of their reactivities and potential applications in synthetic chemistry (Kuwajima, Nakamura, & Hashimoto, 1983).

Synthesis of Fluoro Olefin

(4-Fluorophenylethynyl)trimethylsilane and similar compounds have been utilized in the synthesis of fluoro olefins. Fluorotris(trimethylsilyl)methane reacts with aromatic aldehydes to produce 1,3-disubstituted 2-fluoro-2-propen-1-ols, demonstrating the utility of these compounds in creating complex organic structures with potential applications in various fields (Shimizu, Hata, & Hiyama, 2000).

Generation of 1,2-Dehydrobenzene

In a significant development, (o-Halophenyl)trimethylsilanes have been shown to generate 1,2-dehydrobenzene upon treatment with potassium tert-butoxide or tetramethylammonium fluoride. This process involves heterolytic cleavage of the aryl—silicon bond and is important in understanding reaction mechanisms in organometallic chemistry (Cunico & Dexheimer, 1973).

Safety And Hazards

“(4-Fluorophenylethynyl)trimethylsilane” is classified as an irritant, and it can cause irritation to the eyes, skin, and respiratory system . Precautionary measures include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-(4-fluorophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXYWQKYSSVZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408345
Record name (4-Fluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenylethynyl)trimethylsilane

CAS RN

130995-12-9
Record name (4-Fluorophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Fluorophenylethynyl)trimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Fluoroiodobenzene (112 mL, 0.97 mol) and triethylamine (176 mL, 1.26 mol) are dissolved in dry THF (1.2 L) and nitrogen gas was bubbled through the solution for about 20 min. Copper (I) iodide (1.08 g, 5.7 mmol) and bis(triphenyphosphine)palladium dichloride (2.15 g, 3 mmol) are added and then trimethylsilylacetylene (178 mL, 1.3 mol) was added dropwise over about 40 min with the temperature being maintained at about 23° C. A large amount of precipitate forms (presumably Et3NHCl) which necessitates mechanical stirring. Following complete addition of the trimethylsilylacetylene the mixture was allowed to stir at room temperature for about 18 h. The mixture was filtered and the solid washed with cyclohexane. The combined filtrates are concentrated under reduce pressure to give a brown oil. Application of this oil to a pad of silica gel followed by elution with cyclohexane gave a yellow solution. Removal of the solvent gave the title compound as a yellow oil; 182.8 g (95%).
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
176 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
178 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.08 g
Type
catalyst
Reaction Step Four
Quantity
2.15 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JR Deng, WC Chan, NCH Lai, B Yang, CS Tsang… - Chemical …, 2017 - pubs.rsc.org
A new photosensitizer-free visible light-mediated gold-catalysed cis-difunctionalization reaction is developed. The reaction was chemoselective towards silyl-substituted alkynes with …
Number of citations: 68 pubs.rsc.org
J Deng - 2018 - theses.lib.polyu.edu.hk
Development of luminescent materials has been an emerging and important research area due to the wide applications of luminophores in various fields. For rational design of novel …
Number of citations: 2 theses.lib.polyu.edu.hk
D Curran, H Müller-Bunz, SI Bär, R Schobert, X Zhu… - Molecules, 2020 - mdpi.com
N-Heterocyclic carbene gold(I) complexes derived from 1,3-dibenzyl-4,5-diphenylimidazol-2-ylidene (NHC*) represent a promising class of anticancer drugs. Complexes of the type …
Number of citations: 13 www.mdpi.com
BL Ramirez - 2020 - search.proquest.com
Industrially, many chemical transformations require the use of expensive precious metal catalysts to proceed. A major chemical pursuit aims at replacing these expensive metals with …
Number of citations: 2 search.proquest.com
D Curran - Curran, Danielle.“Development of Novel N …, 2021 - researchrepository.ucd.ie
Downloaded 2023-10-16T04:02:12Z The UCD community has made this article openly available. Please share how this access benefits Page 1 Title Development of Novel N-…
Number of citations: 2 researchrepository.ucd.ie

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